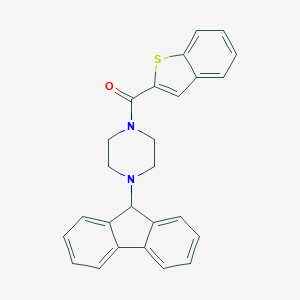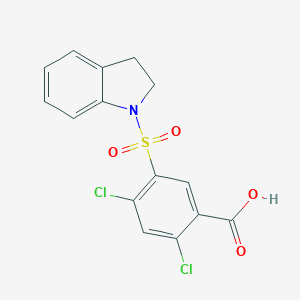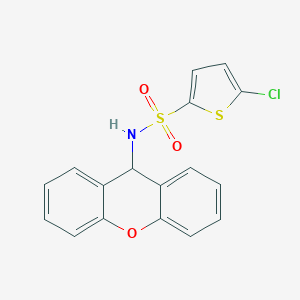![molecular formula C19H22N2O6S B270639 N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a cyclopropylamino group, a sulfonyl group, and a trimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the cyclopropylamino sulfonyl intermediate.
Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring substituted with appropriate leaving groups to form the desired sulfonylphenyl intermediate.
Introduction of the trimethoxybenzamide moiety: The final step involves the reaction of the sulfonylphenyl intermediate with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(methylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide
- N-{3-[(ethylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide
- N-{3-[(propylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide
Uniqueness
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the cyclopropylamino group, which can impart distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-9-12(10-17(26-2)18(16)27-3)19(22)20-14-5-4-6-15(11-14)28(23,24)21-13-7-8-13/h4-6,9-11,13,21H,7-8H2,1-3H3,(H,20,22) |
InChI Key |
INQHLPANDJXXFF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![2-(4-chlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B270574.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
